Rourinoside

Description

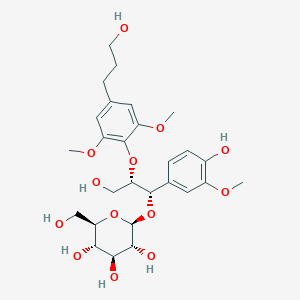

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H38O13 |

|---|---|

Molecular Weight |

570.6 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(1S,2S)-3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2-[4-(3-hydroxypropyl)-2,6-dimethoxyphenoxy]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C27H38O13/c1-35-17-11-15(6-7-16(17)31)25(40-27-24(34)23(33)22(32)20(12-29)39-27)21(13-30)38-26-18(36-2)9-14(5-4-8-28)10-19(26)37-3/h6-7,9-11,20-25,27-34H,4-5,8,12-13H2,1-3H3/t20-,21+,22-,23+,24-,25+,27+/m1/s1 |

InChI Key |

BYHRTWOVOYSBCM-UYLPYYQNSA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1O[C@@H](CO)[C@H](C2=CC(=C(C=C2)O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC)CCCO |

Canonical SMILES |

COC1=CC(=CC(=C1OC(CO)C(C2=CC(=C(C=C2)O)OC)OC3C(C(C(C(O3)CO)O)O)O)OC)CCCO |

Synonyms |

rourinoside |

Origin of Product |

United States |

Advanced Methodologies for the Discovery and Isolation of Rourinoside Congeners

Strategies for High-Throughput Screening in Bioprospecting for Rourinoside-Type Compounds

High-throughput screening (HTS) plays a significant role in modern bioprospecting by enabling the rapid evaluation of large numbers of samples or compounds for desired biological activities elixir.nonih.gov. While specific HTS strategies directly targeting this compound-type compounds are not extensively detailed in the search results, the principles of HTS are broadly applicable to the discovery of natural products from biological sources.

Bioprospecting efforts, such as those undertaken by programs like the International Cooperative Biodiversity Groups (ICBG), involve collecting diverse plant samples and creating extracts that are then subjected to various bioassays researchgate.netnih.gov. HTS can be integrated into this process by using automated systems to test these extracts or fractions against specific biological targets relevant to the potential activities of this compound congeners, such as antimalarial activity, which has been associated with this compound researchgate.net.

The "One-Stone-Two-Birds" screening protocol is an example of a strategy used in drug discovery programs that could potentially incorporate HTS for identifying bioactive compounds from natural sources dntb.gov.ua. HTS typically utilizes microwell plates, robotics, and sensitive detection systems to process numerous samples efficiently elixir.no. This allows for the rapid identification of extracts or fractions that show promising activity, which can then be prioritized for further isolation and characterization of the individual compounds responsible for that activity.

Modern Chromatographic and Extraction Techniques for the Isolation of this compound and Related Metabolites

The isolation of this compound and its congeners from complex plant extracts requires the application of modern extraction and chromatographic techniques. The choice of method depends on the nature of the plant material and the physicochemical properties of the target compounds nih.govmdpi.com.

Extraction is the initial step to obtain crude extracts from plant tissues. Traditional methods like maceration and Soxhlet extraction are still used, but modern "green" techniques such as ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), pressurized liquid extraction (PLE), and supercritical fluid extraction (SFE) offer advantages like reduced solvent consumption and improved efficiency nih.govmdpi.comchemmethod.com. For compounds like this compound, which is a glycoside, polar solvents such as ethanol (B145695) or methanol (B129727) are typically used for extraction nih.gov. For instance, this compound was isolated from the chloroform (B151607) soluble fraction of a methanolic extract of Rourea minor stems japsonline.comresearchgate.net. Another study on Rourea minor utilized an ethanol extract of the stem jmchemsci.com.

Chromatographic techniques are essential for the separation and purification of compounds from crude extracts jsmcentral.orgiipseries.org. Various methods are employed, often in combination:

Column Chromatography (CC): A fundamental technique for initial separation based on differential adsorption jsmcentral.orgiipseries.org.

Thin-Layer Chromatography (TLC): Useful for rapid qualitative analysis and preliminary separation jsmcentral.orgiipseries.orgijirmps.org.

High-Performance Liquid Chromatography (HPLC): A widely used and versatile technique for both analytical and preparative separation of natural products jsmcentral.orgnih.goviipseries.org. HPLC, particularly semi-preparative HPLC, is crucial for obtaining pure compounds mdpi.comresearchgate.net.

Medium Performance Liquid Chromatography (MPLC): Another liquid chromatography technique used in isolation mdpi.comresearchgate.net.

Counter-Current Chromatography (CCC): Mentioned in the context of isolating compounds from plants, including potentially this compound congeners taylorfrancis.com.

Centrifugal Partition Chromatography (CPC): A liquid-liquid chromatography technique offering advantages like less solvent consumption and effective purification mdpi.com.

The isolation of this compound specifically from Rourea minor involved the use of chromatographic methods following extraction japsonline.comresearchgate.net. Another glycoside, hyperoside, was isolated from Rourea minor using a chloroform:methanol fraction of a crude ethanol extract, followed by separation techniques jmchemsci.com. The isolation of other natural products, including saponins (B1172615) and flavonol glycosides, from related plant genera has involved combinations of Sephadex LH-20, MPLC, and HPLC researchgate.net.

Chemodiversity Profiling of this compound and Its Structural Variants from Biological Sources

Chemodiversity profiling involves the comprehensive analysis of the chemical compounds present in a biological source, including the identification of structural variants of a target compound insilicall.com. For this compound, this involves identifying related lignan (B3055560) glucosides and other metabolites present in the same plant source, such as Rourea minor, or potentially in other species.

Techniques used for chemodiversity profiling and structural characterization of natural products include:

Mass Spectrometry (MS): Essential for determining the molecular weight and fragmentation patterns of compounds, aiding in structural elucidation researchgate.net. Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for analyzing complex mixtures and identifying individual components iipseries.orgresearchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the structure and bonding of isolated compounds researchgate.net. Both 1D and 2D NMR experiments are commonly used researchgate.net. LC-NMR allows for the simultaneous separation and structural identification of compounds in mixtures mdpi.com.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): Provides precise mass measurements, which are crucial for determining the elemental composition of novel compounds researchgate.net.

Studies on Rourea minor have identified not only this compound but also other compounds, including rouremin (another lignan glucoside) and 1-(26-hydroxyhexacosanoyl)glycerol researchgate.net. The phytochemical study of Rourea species has revealed a variety of compound classes, such as flavonoids, triterpenes, and phenolic compounds, indicating the chemodiversity within the genus japsonline.com. The identification of this compound in Rubus species also highlights the potential for this compound and its variants to exist across different plant genera nih.gov.

Chemodiversity profiling helps to understand the range of related structures present in a source, which can provide insights into biosynthetic pathways and potential variations in biological activity among congeners. For instance, identifying other lignan glucosides alongside this compound in Rourea minor contributes to understanding the plant's metabolic profile researchgate.net.

Elucidation of Rourinoside Biosynthetic Pathways and Regulatory Mechanisms

Identification of Precursor Molecules in Rourinoside Biogenesis

There is currently no specific scientific literature that identifies the precursor molecules directly leading to the formation of this compound. General principles of secondary metabolite biosynthesis suggest that complex molecules are often derived from simpler, primary metabolites. However, the specific starter and extender units for the aglycone portion of this compound have not been determined. The biosynthesis of many natural products involves precursors from pathways such as the shikimate, acetate, or mevalonate (B85504) pathways, but the specific feeder pathway for this compound is unknown.

Characterization of Enzymatic Transformations and Glycosylation Steps in this compound Biosynthesis

The enzymatic machinery responsible for constructing the this compound molecule has not been characterized. The process of glycosylation, which involves the attachment of a sugar moiety to an aglycone, is a critical step in the biosynthesis of many natural glycosides. quora.comcreative-biolabs.com This reaction is typically catalyzed by a class of enzymes known as glycosyltransferases. quora.com These enzymes transfer a sugar from an activated donor molecule, such as a nucleotide sugar, to an acceptor molecule. nih.gov The specifics of the glycosyltransferase(s) involved in this compound synthesis, including their substrate specificity and the exact nature of the sugar donor, remain to be discovered.

General Glycosylation Process:

| Step | Description |

|---|---|

| Synthesis of Nucleotide Sugars | Precursor sugars are synthesized in the cytoplasm. creative-biolabs.com |

| Transport | Nucleotide sugars are transported into the endoplasmic reticulum or Golgi apparatus. creative-biolabs.com |

| Glycosidic Bond Formation | A specific glycosyltransferase catalyzes the attachment of the sugar to the aglycone. quora.comcreative-biolabs.com |

Genetic Basis and Gene Cluster Analysis for this compound Production in Host Organisms

The genetic foundation for this compound production in Rourea minor has not been investigated. In many microorganisms and plants, the genes encoding the enzymes for a specific biosynthetic pathway are often located together in the genome in what is known as a biosynthetic gene cluster (BGC). mdpi.comnih.gov The identification and analysis of such a cluster for this compound would be a crucial step in understanding its biosynthesis. This would involve genome sequencing of Rourea minor and subsequent bioinformatic analysis to identify candidate BGCs. As of now, no such studies have been published.

Biotechnological Approaches and Metabolic Engineering for Enhanced this compound Production

Given the lack of knowledge about its biosynthetic pathway, there are no reported efforts in metabolic engineering or biotechnology to enhance the production of this compound. Metabolic engineering strategies, which involve the targeted modification of an organism's metabolic pathways, are powerful tools for increasing the yield of valuable natural products. nih.govnih.govfrontiersin.org Such approaches are contingent on a thorough understanding of the native biosynthetic pathway, including the identification of precursor supply and rate-limiting enzymatic steps. rsc.orgmdpi.com Once the biosynthetic genes are identified, they could potentially be expressed in a heterologous host, such as yeast or bacteria, to enable scalable and controlled production. nih.gov However, the foundational knowledge required to apply these techniques to this compound is not yet available.

Chemical Synthesis and Derivatization Strategies for Rourinoside Analogs

Development of Total Synthesis Routes for the Rourinoside Core Structure

The development of a total synthesis route for a complex natural product like this compound involves constructing the entire molecular framework from simpler, commercially available precursors through a series of controlled chemical reactions. This process is often pursued to provide a reliable source of the compound, confirm its assigned structure, and enable the synthesis of analogs.

Based on the conducted search, detailed reports specifically describing the total synthesis of the this compound core structure were not found. Research efforts have primarily focused on the isolation and characterization of this compound from its natural source uct.ac.zanih.gov. The complexity of neolignan glycosides, with their multiple stereocenters and glycosidic linkages, can present significant challenges in total synthesis, often requiring sophisticated strategies for coupling the different structural units and controlling stereochemistry.

Stereoselective Glycosylation Methods in the Synthesis of this compound and its Carbohydrate Moieties

Glycosylation, the formation of a glycosidic bond between a carbohydrate and another functional group, is a critical step in the synthesis of glycosides like this compound. Achieving high stereoselectivity (controlling the α or β orientation of the glycosidic bond) is paramount in glycosylation reactions, as the stereochemistry at the anomeric center significantly impacts the biological activity of glycosides.

This compound contains a glucopyranosyl moiety nih.govnih.gov. The synthesis of this carbohydrate unit and its stereoselective coupling to the aglycone (non-carbohydrate portion) would be essential components of any synthetic route to this compound. While general methods for stereoselective glycosylation using various catalysts and approaches have been developed for carbohydrate synthesis researchgate.netdoi.orgnih.govuic.edu, specific details on the stereoselective glycosylation methods applied in the synthesis of this compound or its carbohydrate moieties were not identified in the available literature. Research on enzymatic methods for synthesizing rutinosides and other glycosides highlights the potential of biocatalysis in achieving stereocontrol in glycosylation nih.govsemanticscholar.org.

Semi-synthetic Approaches for Structural Modification and Analog Generation of this compound

Semi-synthetic approaches involve using a naturally isolated compound as a starting material for chemical modifications to create analogs with potentially improved properties, such as enhanced activity, altered pharmacokinetic profiles, or reduced toxicity. This strategy can be more efficient than total synthesis for generating a library of related compounds.

Although the concept of developing semi-synthesis for novel neolignan glycosides like this compound has been mentioned in the context of drug discovery taylorfrancis.com, specific details or reported studies on the semi-synthetic modification and analog generation of this compound were not found in the conducted search. Research on the semi-synthesis of other natural products, such as artemisinin (B1665778) derivatives for antimalarial applications or luteolin (B72000) rutinoside, demonstrates the potential of this approach nih.govgoogle.commsu.edu. However, the application of these methodologies specifically to this compound has not been detailed in the retrieved literature.

Novel Synthetic Methodologies Inspired by the Unique Architecture of this compound

The unique structural features of natural products can often inspire the development of novel synthetic methodologies. Complex molecular architectures may necessitate the invention of new reactions or strategies to efficiently and selectively construct specific bonds or introduce functional groups.

The available literature primarily focuses on the isolation and biological activity of this compound uct.ac.zanih.gov. There is no information in the search results to suggest that the unique architecture of this compound has directly inspired the development of novel synthetic methodologies. While the synthesis of other complex molecules and natural products has driven innovation in synthetic chemistry wikipedia.orgox.ac.uk, specific methodologies motivated by the structure of this compound were not identified.

Investigation of Rourinoside S Biological Activities and Mechanistic Underpinnings

In Vitro Pharmacological Activities of Rourinoside and its Synthetic Derivatives

In vitro studies provide crucial insights into the direct effects of this compound on various biological targets and cellular processes.

Enzyme Modulation and Inhibition Studies by this compound

Research into the enzyme modulation and inhibition capabilities of this compound suggests potential interactions with specific enzymatic pathways. This compound has been included in studies investigating the xanthine (B1682287) oxidase inhibitory effects of plant constituents, indicating a potential for this compound to modulate the activity of this enzyme. nih.gov Furthermore, in the context of its potential anticancer activity, this compound, along with rouremin, has been described as novel neolignan glycosides with possible mechanisms involving tubulin-binding and topoisomerase inhibition, drawing parallels to the activities of flavaglines. wikipedia.org These observations suggest that this compound may exert some of its biological effects through the modulation or inhibition of key enzymes involved in metabolic processes and cellular functions, including those critical for cell division and proliferation.

Receptor-Ligand Interaction and Cellular Signaling Pathway Modulation by this compound

While receptor-ligand interactions and the modulation of cellular signaling pathways are fundamental aspects of a compound's pharmacological activity, detailed studies specifically elucidating the direct interaction of this compound with particular receptors or its specific effects on defined cellular signaling cascades were not extensively found in the available literature. Research in this area for this compound is an important avenue for future investigation to fully understand its mechanism of action at a molecular level.

Cellular Effects of this compound on Proliferation, Differentiation, and Apoptosis

Investigations into the cellular effects of this compound on processes such as proliferation, differentiation, and apoptosis are vital for understanding its potential in areas like cancer biology. While this compound and rouremin have been noted for their potential anticancer activity wikipedia.org, detailed in vitro studies specifically demonstrating and characterizing the direct effects of this compound alone on inhibiting cell proliferation, inducing differentiation, or triggering apoptosis in various cell lines were not prominently featured in the consulted sources. Further targeted research is needed to delineate this compound's specific impact on these fundamental cellular processes.

Immunomodulatory and Anti-Inflammatory Effects of this compound in Cell-Based Assays

Preclinical Biological Activity Studies in Animal Models (Excluding Clinical Human Trials)

Preclinical studies in animal models are essential for evaluating the efficacy of a compound in a living system and understanding its effects in the context of a disease.

Molecular Mechanisms of Action of this compound

The molecular mechanisms underlying the biological activities of this compound are an area of ongoing investigation. Understanding these mechanisms is crucial for determining how this compound exerts its effects at the cellular and molecular levels.

Identification and Validation of this compound's Direct Molecular Targets

While this compound has demonstrated biological activity, particularly against Plasmodium falciparum, specific direct molecular targets have not been extensively detailed in the provided search results. researchgate.net Research often involves identifying potential targets through various experimental approaches, followed by validation to confirm the direct interaction and its functional consequence. The antimalarial activity suggests potential targets within the malaria parasite or host pathways critical for parasite survival.

Gene Expression and Proteomic Profiling in Response to this compound Exposure

Studies involving gene expression and proteomic profiling can provide comprehensive insights into the cellular responses to this compound. Gene expression profiling examines changes in mRNA levels, indicating which genes are up- or down-regulated following exposure. nih.gov Proteomic profiling, on the other hand, analyzes the entire set of proteins (the proteome) in a sample, revealing alterations in protein abundance, modifications, and interactions. nautilus.biodanaher.comsilantes.com While the provided information mentions gene expression and proteomics in a general context of biological research nih.govnautilus.biodanaher.comsilantes.com, specific data on how this compound exposure affects gene and protein profiles is not present in the search results. Such studies would be valuable in identifying pathways and processes influenced by this compound.

Structure-Activity Relationship (SAR) Studies of this compound and its Congeners

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how modifications to a compound's chemical structure affect its biological activity. wikipedia.orggardp.orgcollaborativedrug.comresearchgate.net By synthesizing or isolating congeners (structurally related compounds) of this compound and testing their biological activities, researchers can identify the key functional groups and structural features responsible for its effects. wikipedia.orggardp.orgcollaborativedrug.comresearchgate.net

This compound is a neolignan glucoside. researchgate.net Its structure includes a glucoside moiety and a neolignan core. researchgate.netnih.gov Studies on other natural products, such as flavonoids and triterpenoids, have demonstrated the importance of specific structural elements, such as hydroxyl groups, glycosylation patterns, and the presence of unsaturated bonds, for their biological activities. nih.govresearchgate.netnih.govresearchgate.netacademicjournals.orgjapsonline.com

Preclinical Metabolism and Research Oriented Pharmacokinetics of Rourinoside

In Vitro Metabolic Stability and Metabolite Identification of Rourinoside

In vitro metabolic stability assays are fundamental in early drug discovery to predict how a compound will behave in a living organism (in vivo). srce.hrnuvisan.com These experiments typically involve incubating the compound with liver-derived systems, such as liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism. evotec.com The rate at which the parent compound is consumed over time is measured to determine its in vitro half-life (t½) and intrinsic clearance (CLint). srce.hrnih.gov A compound with high metabolic stability will be cleared slowly, potentially leading to a longer duration of action in the body, whereas a compound with low stability may be eliminated too quickly to be effective. srce.hr

Following stability assessment, metabolite identification studies are performed to determine the chemical structures of the metabolites formed. acs.org This is crucial as metabolites can be active, inactive, or even toxic. This process often uses advanced analytical techniques like high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and identify the molecular structures of the biotransformation products. acs.org

Currently, specific studies detailing the in vitro metabolic stability or identifying the metabolites of this compound are not available in the published scientific literature. Such studies would be necessary to predict its hepatic clearance and to understand the full pharmacological and toxicological profile of its biotransformation products.

Illustrative Data Table: In Vitro Metabolic Stability

The following table is a representative example of how data from an in vitro metabolic stability assay for a hypothetical compound might be presented. No such data is currently available for this compound.

| Species | System | t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |

| Mouse | Liver Microsomes | 45 | 15.4 |

| Rat | Liver Microsomes | 62 | 11.2 |

| Dog | Liver Microsomes | 88 | 7.9 |

| Monkey | Liver Microsomes | 75 | 9.2 |

| Human | Liver Microsomes | 110 | 6.3 |

Pharmacokinetic Profiling of this compound in Animal Models (Excluding Dosage/Administration for Humans)

Pharmacokinetic (PK) studies in animal models are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. bienta.netbioivt.com These studies measure the concentration of the drug in biological fluids, typically plasma, over time after administration through various routes (e.g., intravenous and oral). bienta.netaurigeneservices.com Key parameters derived from these studies include:

Area Under the Curve (AUC): Represents total drug exposure over time. aurigeneservices.com

Maximum Concentration (Cmax): The highest concentration the drug reaches in the plasma. aurigeneservices.com

Time to Maximum Concentration (Tmax): The time at which Cmax is observed.

Clearance (CL): The volume of plasma cleared of the drug per unit time.

Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Half-life (t½): The time required for the drug concentration to decrease by half. aurigeneservices.com

These animal PK studies are critical for predicting human pharmacokinetics and for designing effective and safe dosing regimens for further non-clinical and clinical studies. nih.govnih.gov

As of now, there are no published reports on the pharmacokinetic profile of this compound in any animal model. Performing such studies in species like mice or rats would be a crucial next step to understand its bioavailability, how it distributes throughout the body, and how quickly it is eliminated. bienta.net

Illustrative Data Table: Pharmacokinetic Parameters in Rats

This table illustrates typical pharmacokinetic parameters that would be determined from an animal study for a hypothetical compound. No such data has been published for this compound.

| Route of Administration | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t½ (hr) | Bioavailability (%) |

| Intravenous (IV) | 1500 | 0.08 | 3200 | 2.5 | 100 |

| Oral (PO) | 450 | 1.0 | 960 | 2.8 | 30 |

Enzymatic Systems Involved in this compound Biotransformation

Biotransformation is the process by which the body chemically modifies foreign substances (xenobiotics), like drugs, to facilitate their elimination. nih.govwikipedia.org This process is primarily carried out by a vast array of enzymes, which are categorized into Phase I and Phase II reactions. longdom.org

Phase I Reactions: These reactions introduce or expose functional groups (like -OH, -NH2, -SH) on the parent drug, typically making it more water-soluble. The most important family of Phase I enzymes is the Cytochrome P450 (CYP) superfamily, located mainly in the liver. nih.govnih.gov

Phase II Reactions: These are conjugation reactions where an endogenous molecule (e.g., glucuronic acid, sulfate, glutathione) is attached to the functional group of the drug or its Phase I metabolite, further increasing its water solubility and facilitating excretion. longdom.org

For lignans, which are structurally similar to this compound, metabolism by gut microbiota is a key step, often involving deglycosylation (removal of a sugar moiety) and subsequent conversions to enterolignans like enterodiol (B191174) and enterolactone. mdpi.commdpi.comoregonstate.edu Following absorption, these metabolites can undergo further Phase II conjugation reactions in the liver. nih.gov

The specific enzymatic systems responsible for the biotransformation of this compound have not been identified. Research would be needed to determine if it is a substrate for specific CYP450 enzymes and which Phase II conjugation pathways are involved in its clearance. Understanding the role of gut bacteria in its initial metabolism would also be critical. mdpi.com

Influence of Structural Modifications on this compound's Metabolic Fate in Preclinical Models

Medicinal chemists often synthesize analogues of a lead compound to improve its metabolic properties. nih.govnih.gov Modifying the chemical structure of a molecule can significantly alter its metabolic fate, leading to improved stability, enhanced activity, or reduced toxicity. For instance, adding or removing certain chemical groups can block sites of metabolism, preventing rapid breakdown by enzymes like CYPs. mdpi.comresearchgate.net

For a lignan (B3055560) glucoside like this compound, structural modifications could involve:

Altering the glycosidic bond to change its susceptibility to hydrolysis by gut bacteria.

Modifying the core lignan structure to block potential sites of oxidation by CYP enzymes.

Changing functional groups to influence the rate and type of Phase II conjugation.

There is currently no information available from preclinical models regarding how structural modifications to this compound would affect its metabolism. Such studies would be a key part of a drug discovery program aimed at optimizing the properties of this compound for therapeutic development.

Advanced Analytical and Spectroscopic Techniques for Rourinoside Research

High-Resolution Mass Spectrometry for Comprehensive Metabolite Profiling of Rourinoside

High-resolution mass spectrometry (HRMS), including high-resolution tandem mass spectrometry, plays a significant role in the comprehensive metabolite profiling of complex natural extracts where this compound may be present. This technique allows for the accurate determination of the mass-to-charge ratio of ions, enabling the assignment of elemental compositions and the identification of known and potentially new compounds within a sample matrix acs.org. In studies involving Rourea species, HRMS has been employed to investigate the chemical composition of different extracts researchgate.net. Untargeted LC-MS analyses, which often utilize high-resolution mass spectrometers, provide extensive qualitative coverage of metabolites acs.orgnih.gov. MS features extracted from high-resolution tandem MS data can be grouped and annotated using specialized tools, facilitating the characterization of both major and minor metabolites in an extract acs.org.

Advanced Nuclear Magnetic Resonance Spectroscopy for Complex Structural Elucidation of Novel this compound Congeners

Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) techniques, is indispensable for the detailed structural elucidation of natural products like this compound and potentially novel congeners. Extensive NMR studies have been crucial in determining the structures of compounds isolated from Rourea minor, the source plant of this compound researchgate.netresearchgate.net. NMR spectroscopy is a fundamental technique for the structural elucidation of glycosides, the class of compounds to which this compound belongs japsonline.com. By analyzing the characteristic signals and coupling patterns in 1D NMR spectra (e.g., ¹H and ¹³C NMR) and correlations in 2D NMR experiments (e.g., COSY, HSQC, HMBC), researchers can piece together the complete molecular structure, including the arrangement of atoms and functional groups researchgate.netresearchgate.netjapsonline.com. This is particularly important for complex molecules or when identifying new, related structures (congeners).

Hyphenated Chromatographic-Mass Spectrometric Methods for Quantitative Analysis of this compound in Biological Matrices

Hyphenated techniques combining chromatography with mass spectrometry are powerful tools for both the identification and quantitative analysis of this compound in biological matrices, such as plant tissues. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has been successfully applied to identify and quantify this compound in Rubus chingii fruit during ripening rsc.org. These methods separate complex mixtures chromatographically before introducing the separated components into a mass spectrometer for detection and quantification acs.orgnih.govresearchgate.net. LC-MS allows for high sensitivity and selectivity, making it suitable for analyzing this compound even in complex biological samples acs.orgnih.gov. While accurate quantification often requires high-quality standards, hyphenated LC-MS methods, sometimes incorporating detectors like the Charged Aerosol Detector (CAD) in addition to MS, are widely used for the quantitative standardization and analysis of natural compounds in plant extracts acs.orgnih.govresearchgate.net.

Computational Chemistry and Chemoinformatics in Rourinoside Research

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions of Rourinoside

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scirp.org This method is crucial for understanding the interaction between a ligand, such as this compound, and its biological target, typically a protein or enzyme. Given that this compound has demonstrated weak in vitro activity against Plasmodium falciparum, the causative agent of malaria, a key application of molecular docking is to identify its potential protein targets within the parasite. nih.gov Validated antimalarial drug targets include enzymes essential for the parasite's survival, such as P. falciparum lactate (B86563) dehydrogenase (PfLDH), falcipain-2, and plasmepsin-2. eurekaselect.comdergipark.org.trd-nb.info

In a typical molecular docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). A docking algorithm then systematically evaluates numerous possible binding poses of this compound within the protein's active site, calculating a binding affinity or docking score for each pose. dergipark.org.trnih.gov Lower binding energy values typically indicate a more stable and favorable interaction. d-nb.info The analysis also reveals key molecular interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and specific amino acid residues in the target's binding pocket. d-nb.info

While no specific molecular docking studies for this compound have been published, a hypothetical docking of this compound against PfLDH could yield results similar to those shown in the table below, which is based on findings for other natural product inhibitors.

| Parameter | Hypothetical Value/Description |

| Target Protein | Plasmodium falciparum Lactate Dehydrogenase (PfLDH) |

| Binding Energy | -7.5 kcal/mol |

| Key Interacting Residues | ASN140, THR101, ASP53, GLY29 |

| Types of Interactions | Hydrogen bonds with the glycoside moiety; hydrophobic interactions with the neolignan core. |

| This table is illustrative and represents hypothetical data based on typical molecular docking results for natural products against PfLDH. d-nb.info |

Following molecular docking, molecular dynamics (MD) simulations are employed to further investigate the stability and dynamics of the ligand-target complex over time. wikipedia.orgnih.gov MD simulations model the physical movements of atoms and molecules, providing insights into the conformational changes and flexibility of both the protein and the bound ligand. wikipedia.orgmdpi.com By simulating the complex in a virtual aqueous environment for a set period (nanoseconds to microseconds), researchers can assess the stability of the predicted binding pose. mdpi.com A stable interaction throughout the simulation, characterized by minimal root-mean-square deviation (RMSD) of the ligand, would support the docking prediction and confirm that this compound can form a stable complex with its target. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental principle is that the structural properties of a molecule, such as its size, shape, and electronic features, determine its activity. nih.gov For this compound, which exhibits modest antimalarial activity, QSAR can be a powerful tool to guide the synthesis of derivatives with enhanced potency. nih.gov

The QSAR process involves several steps. First, a dataset of this compound analogues with experimentally measured biological activities (e.g., IC50 values against P. falciparum) is compiled. Next, for each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as lipophilicity (logP), electronic properties (dipole moment), and steric parameters. Finally, statistical methods are used to build a mathematical model that relates the descriptors to the observed activity. nih.gov

A study on 8-O-4′-neolignans, the structural class to which this compound belongs, has demonstrated the utility of QSAR in modeling antifungal activity. nih.gov A similar approach could be applied to develop antimalarial agents. A hypothetical QSAR model for this compound derivatives might look like this:

pIC50 = β₀ + β₁(logP) - β₂(ASA) + β₃(N_HBD)

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration (a measure of potency).

logP represents the lipophilicity of the compound.

ASA is the accessible surface area, a steric descriptor.

N_HBD is the number of hydrogen bond donors, an electronic descriptor.

β₀, β₁, β₂, β₃ are coefficients determined by the statistical analysis.

This model could then be used to predict the antimalarial activity of new, unsynthesized this compound derivatives, allowing chemists to prioritize the synthesis of compounds with the highest predicted potency. mdpi.com

In Silico Prediction of Preclinical ADME Properties of this compound and its Analogs

Before a compound can become a viable drug, it must possess favorable ADME properties: Absorption, Distribution, Metabolism, and Excretion. nih.govmdpi.com Poor pharmacokinetic profiles are a major cause of failure in drug development. brieflands.com In silico ADME prediction tools, such as the online server SwissADME, allow for the early assessment of a compound's drug-likeness and pharmacokinetic properties based on its chemical structure. nih.govmdpi.com

These computational models predict a range of properties. For absorption, they estimate parameters like gastrointestinal (GI) absorption and permeability across barriers like Caco-2 cells. mdpi.com Distribution is assessed by predicting factors such as plasma protein binding and the ability to cross the blood-brain barrier (BBB). Metabolism predictions identify potential interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug clearance. mdpi.com Drug-likeness is often evaluated using established rules like Lipinski's Rule of Five, which sets criteria for properties like molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. dergipark.org.tr

The table below shows a hypothetical in silico ADME prediction for this compound, illustrating the types of data generated.

| Property | Predicted Value/Descriptor | Significance |

| Physicochemical Properties | ||

| Molecular Weight | < 500 g/mol | Adheres to Lipinski's rule for good absorption. |

| logP (Lipophilicity) | < 5 | Adheres to Lipinski's rule. |

| Hydrogen Bond Donors | ≤ 5 | Adheres to Lipinski's rule. |

| Hydrogen Bond Acceptors | ≤ 10 | Adheres to Lipinski's rule. |

| Pharmacokinetics | ||

| GI Absorption | High | Indicates good potential for oral absorption. |

| BBB Permeant | No | Suggests low potential for central nervous system side effects. |

| CYP Inhibitor | Non-inhibitor of major isoforms | Predicts a lower likelihood of drug-drug interactions. |

| Drug-Likeness | ||

| Bioavailability Score | 0.55 | Indicates a good probability of having favorable pharmacokinetics. |

| This table is illustrative. The values represent plausible predictions for a neolignan glycoside like this compound based on common in silico models. nih.govmdpi.com |

De Novo Design and Virtual Screening Approaches for this compound-Inspired Compounds

Beyond analyzing existing molecules, computational chemistry enables the design of entirely new compounds. Virtual screening and de novo design are two key strategies for discovering novel molecules inspired by a starting structure like this compound. tandfonline.commpg.de

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. malariaworld.org In the context of this compound, a library of natural products or synthetic compounds could be screened against a validated antimalarial target (e.g., PfLDH). tandfonline.commalariaworld.org The process involves rapidly docking each compound in the library to the target's active site and ranking them based on their predicted binding affinity. frontiersin.org This allows researchers to prioritize a smaller, more manageable number of promising compounds for experimental testing, increasing the efficiency of hit identification. mdpi.com

De novo design is an even more creative approach where novel molecular structures are built from scratch, either atom-by-atom or fragment-by-fragment, to fit optimally within the target's binding site. mpg.dearxiv.org The structure of this compound can serve as a "scaffold" or starting point. researchgate.net A de novo design algorithm could use the neolignan core of this compound and explore different chemical substitutions or linkers to improve interactions with the target protein. researchgate.netnih.gov This method is not limited by existing chemical libraries and has the potential to generate highly novel and patentable chemical entities with optimized potency and ADME properties. mpg.de Reinforcement learning and other artificial intelligence techniques are increasingly being integrated into these platforms to guide the generation of molecules toward desired multi-objective goals, including high potency and synthetic accessibility. arxiv.org

Perspectives and Future Directions in Rourinoside Research

Methodological Challenges and Innovations in Rourinoside Studies

Research into natural compounds like this compound often faces methodological challenges, particularly in their extraction and identification from complex plant mixtures. ekb.eg The presence of this compound alongside other secondary metabolites in plants such as Rourea minor necessitates efficient extraction techniques to isolate the compound for specific activity testing. ekb.eg While traditional bioassay-guided fractionation has been used, newer accelerated methods, such as "HPLC biogram" methodology, could potentially allow for earlier identification of active compounds, requiring less time and material compared to classical iterative approaches, though this specific method has been discussed in the context of other antiplasmodial compounds like neolignans from Trema orientalis. uct.ac.za Further innovation in separation and analytical techniques is crucial for advancing this compound research.

Broadening the Scope of Biological Investigations for this compound

Initial biological investigations have highlighted this compound's potential as an antimalarial agent, showing activity against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of Plasmodium falciparum with IC₅₀ values in the range of 2-13 µM. researchgate.netucl.ac.beacademicjournals.org Expanding the scope of biological investigations beyond antimalarial activity is a key future direction. Given that the genus Rourea contains compounds with diverse bioactivities, including hypoglycemic, antinociceptive, antibacterial, and antioxidant effects, it would be valuable to explore these areas for this compound specifically. scribd.comjapsonline.com Investigating its potential effects on other parasitic diseases, inflammatory pathways, or metabolic processes could reveal novel therapeutic applications.

Conceptual Translational Potential of this compound Discoveries (Excluding Clinical Human Trials)

The discovery of this compound's antiplasmodial activity presents a conceptual translational potential in the development of new antimalarial strategies. researchgate.netekb.eguliege.beucl.ac.beacademicjournals.org The ongoing challenge of drug resistance in malaria underscores the need for novel compounds. ekb.eguliege.be this compound, as a natural product with demonstrated activity against resistant strains in vitro, could serve as a lead compound for the development of new antimalarial drugs. researchgate.netucl.ac.beacademicjournals.org This translational potential lies in further pre-clinical studies, including detailed in vitro and in vivo efficacy studies in relevant animal models, pharmacokinetic profiling, and toxicity assessments to determine its suitability for further development. uct.ac.za The identification of its mechanism of action against Plasmodium falciparum is also a critical step in understanding its potential and guiding structural modifications for improved activity and reduced toxicity.

Integration of Systems Biology and Omics Technologies in this compound Research

Integrating systems biology and omics technologies can provide a more holistic understanding of this compound's effects at a molecular level. frontiersin.orgnih.govoatext.com Techniques such as transcriptomics, proteomics, and metabolomics could be employed to investigate how this compound interacts with biological systems and affects various cellular pathways in Plasmodium falciparum or host cells. frontiersin.orgnih.govoatext.commdpi.com This could help identify the specific targets of this compound, understand off-target effects, and reveal the complex network of biological responses modulated by the compound. frontiersin.orgoatext.commdpi.com Such approaches can generate large datasets requiring advanced computational and bioinformatics tools for analysis, offering insights into this compound's mechanism of action and potential synergistic effects with other compounds. frontiersin.orgoatext.cominstitut-curie.org

Emerging Research Avenues and Untapped Opportunities for this compound and its Analogs

Emerging research avenues for this compound include exploring its potential against other neglected tropical diseases or conditions where oxidative stress and inflammation play a significant role, given the antioxidant potential observed in other Rourea species. scribd.comjapsonline.com Investigating the structural-activity relationships of this compound by synthesizing and testing analogs could lead to the discovery of more potent and selective compounds. uct.ac.za Furthermore, exploring novel delivery methods or formulations for this compound could improve its bioavailability and efficacy. The potential for this compound as a scaffold for developing multi-targeted agents, addressing complex diseases with multiple underlying biological pathways, represents another untapped opportunity. Research into the biosynthesis of this compound in Rourea minor could also open avenues for sustainable production through biotechnology or synthetic biology approaches.

Q & A

Q. How can researchers address ethical challenges in cross-cultural studies investigating this compound’s traditional medicinal use?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.